N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of amides It features a pyrrolidine ring, a phenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide typically involves a multi-step process. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the phenoxyacetamide moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenylmagnesium bromide or phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Phenoxyacetamide Moiety: This is typically done through an amidation reaction, where the phenoxyacetic acid is reacted with an amine derivative of the pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The phenyl and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-methoxyacetamide
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-ethoxyacetamide
Uniqueness
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the acetamide moiety.
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(14-24-17-9-5-2-6-10-17)20-12-15-11-19(23)21(13-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCXODHHZBMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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